
Ethyl 5-amino-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-amino-1H-indole-2-carboxylate (CAS: 71086-99-2) is an indole derivative with the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g/mol. It is a brown solid with a purity typically ranging from 95% to 98% . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its amino group at the 5-position and ester moiety at the 2-position make it highly reactive, enabling diverse functionalizations such as acylation, alkylation, and coupling reactions (e.g., with pyrazole-3-carboxamides or phenylpropanamides) .
Synthetic routes often involve:
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 5-amino-1H-indole-2-carboxylate typically involves two key transformations:
- Introduction of the ethyl ester group at the 2-position of the indole ring.
- Functionalization at the 5-position with an amino group, often via reduction of a nitro precursor.
The starting materials are often indole-2-carboxylic acid derivatives or their esters, which are modified to introduce the amino substituent at the 5-position.
Preparation via Reduction of 5-Nitroindole-2-carboxylates
A common and well-documented approach involves the reduction of ethyl 5-nitro-1H-indole-2-carboxylate to the target amino compound.
- Starting Material: Ethyl 5-nitro-1H-indole-2-carboxylate.
- Reduction Method: Catalytic hydrogenation using 10% palladium on activated carbon (Pd/C) in methanol under hydrogen atmosphere.
- Reaction Conditions: Room temperature, typically 12 hours.
- Workup: Filtration to remove catalyst, solvent removal under reduced pressure, followed by purification via column chromatography.
- Yields of approximately 77% have been reported.
- The product is obtained as a purified compound, confirmed by ^1H NMR and other spectroscopic techniques.
This method is exemplified in the synthesis of the closely related compound ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, which shares the same amino substitution strategy at the 5-position.
Synthetic Routes Involving Indole-2-carboxylic Acid Esters
Another approach involves the initial esterification of indole-2-carboxylic acid derivatives followed by functional group transformations:
- Esterification: The carboxyl group at the 2-position is esterified using ethanol in the presence of acid catalysts such as concentrated sulfuric acid to yield ethyl esters.
- Introduction of Nitro Group: For the 5-position, nitration of the indole ring can be performed prior to esterification or on the esterified compound.
- Reduction of Nitro to Amino: Subsequent catalytic hydrogenation or chemical reduction converts the nitro group to an amino group.
This multistep process is supported by literature describing the synthesis of 5-nitroindole-2-carboxylates and their subsequent conversion to amino derivatives, highlighting the importance of controlled reaction conditions to maximize regioselectivity and yield.
Hemetsberger–Knittel Indole Synthesis Adaptation
An advanced method for preparing indole-2-carboxylate derivatives involves the Hemetsberger–Knittel synthesis, which can be adapted to introduce substituents at specific positions:
- Step 1: Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes.
- Step 2: Thermolysis of the resulting azidocinnamate to form the indole core.
- Step 3: Electrophilic cyclization to complete the indole ring formation.
This method allows for the synthesis of substituted indole-2-carboxylates, including 5-substituted regioisomers, which can be further functionalized to introduce the amino group at the 5-position by reduction of nitro precursors.
Catalytic Amination and Coupling Reactions
In some synthetic strategies, the amino group is introduced via catalytic amination or amide coupling reactions:
- Buchwald–Hartwig Amination: Palladium-catalyzed amination can be used to introduce amino groups at the 5-position starting from halogenated indole esters (e.g., 5-bromoindole-2-carboxylates).
- Amide Formation: Coupling of 5-aminoindole-2-carboxylates with carboxylic acids or derivatives using coupling agents like BOP or EDAC in the presence of bases in anhydrous solvents.
These methods enable the diversification of the indole scaffold and have been used to prepare various derivatives for biological evaluation.
Summary Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
---|---|---|---|---|
Catalytic Hydrogenation | Ethyl 5-nitro-1H-indole-2-carboxylate | 10% Pd/C, H2, MeOH, RT, 12 h | ~77 | Direct reduction of nitro to amino group |
Esterification + Nitration + Reduction | 5-nitroindole-2-carboxylic acid or ester | Ethanol/H2SO4 (esterification), catalytic hydrogenation | Variable | Multistep; requires control of regioselectivity |
Hemetsberger–Knittel Synthesis | Methyl 2-azidoacetate + substituted benzaldehyde | Knoevenagel condensation, thermolysis, electrophilic cyclization | Moderate to high | Allows regioselective synthesis of substituted indoles |
Buchwald–Hartwig Amination | 5-bromoindole-2-carboxylate | Pd catalyst, amines, coupling agents | Variable | Enables direct amination at 5-position |
Research Findings and Optimization Notes
- The reduction of nitro groups to amino groups via catalytic hydrogenation is generally high yielding and mild, preserving the ester functionality.
- The Hemetsberger–Knittel synthesis offers regioselective access to 5-substituted indole-2-carboxylates but requires careful optimization of reaction temperature, stoichiometry, and reactant concentration to maximize yield and selectivity.
- Esterification under acidic conditions is straightforward but may require careful control to avoid side reactions such as ester exchange.
- Palladium-catalyzed amination reactions provide a versatile route for functionalization but may involve more complex catalyst systems and reaction optimization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indoles, nitroso derivatives, and nitro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-1H-indole-2-carboxylate and its derivatives have shown promising results in various pharmacological studies:
- Antiviral Activity : Derivatives have been reported to inhibit HIV integrase with IC50 values as low as 0.13 μM, indicating significant antiviral potential against HIV .
Compound | IC50 (μM) | Activity |
---|---|---|
This compound | 0.13 | HIV Integrase Inhibition |
Indole Derivative X | 12.41 | HIV Integrase Inhibition |
Anticancer Research
Studies have demonstrated that compounds related to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, certain indolylquinazolinones derived from this compound have shown MIC values below 1 μg/mL against resistant strains like MRSA.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against pathogens such as MRSA and other resistant strains.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
MRSA | <1 μg/mL |
E. coli | Varies |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Antiviral Study : A derivative was shown to inhibit HIV integrase effectively, demonstrating potential as a lead compound for further antiviral drug development .
- Anticancer Evaluation : Indolylquinazolinones derived from this compound exhibited significant antiproliferative activities against various cancer cell lines, emphasizing its potential in oncology.
- Antimicrobial Testing : Compounds structurally similar to this compound demonstrated promising antimicrobial activity against MRSA and other pathogens, suggesting applications in infectious disease treatment.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the indole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Variations and Their Impact
The table below summarizes key analogues of ethyl 5-amino-1H-indole-2-carboxylate, highlighting structural differences and their implications:
Physicochemical Properties
- Solubility: The amino group enhances water solubility compared to nitro or chloro analogues, which are more lipophilic.
- Melting Points: Amino-substituted derivatives (e.g., 119–121°C ) generally have lower melting points than nitro (220–225°C ) or methoxy derivatives (187–189°C ), reflecting differences in intermolecular interactions.
Biological Activity
Ethyl 5-amino-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound features an indole core with an amino group at the 5-position and a carboxylate ester at the 2-position. The synthesis typically involves the alkylation of ethyl indole-2-carboxylate, followed by amination to introduce the amino group. The compound can be synthesized using various methods, including Friedel-Crafts acylation and subsequent reduction steps .
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 integrase, a crucial enzyme in the viral life cycle. This compound and its derivatives have been shown to effectively inhibit integrase strand transfer with IC50 values ranging from 0.13 μM to 32.37 μM, depending on structural modifications . The mechanism involves chelation of Mg²⁺ ions within the active site of integrase, disrupting viral replication.
Table 1: Integrase Inhibition Potency of this compound Derivatives
Compound | IC50 (μM) | Structural Modification |
---|---|---|
This compound | 32.37 | Parent compound |
Compound 17a | 3.11 | C6 halogenated benzene |
Compound 20a | 0.13 | Long chain at C3 position |
Antibacterial Activity
In addition to antiviral properties, this compound exhibits antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). Studies report minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL for related indole derivatives, indicating significant potency against resistant bacterial strains .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications:
C6 Substituents: The introduction of halogenated groups at the C6 position has been shown to enhance integrase inhibition through improved π-stacking interactions with viral DNA .
C3 Branching: Adding longer alkyl chains at the C3 position also enhances activity by increasing hydrophobic interactions within the integrase binding pocket .
Case Study 1: HIV Integrase Inhibition
A recent study synthesized several derivatives based on ethyl indole-2-carboxylate and evaluated their efficacy against HIV-1 integrase. The results indicated that specific modifications led to enhanced binding affinity and inhibition rates, positioning these compounds as promising candidates for further drug development .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of ethyl indole derivatives against various pathogens, including MRSA and Streptococcus pneumoniae. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 5-amino-1H-indole-2-carboxylate?
The synthesis typically involves multi-step reactions, starting with indole core formation followed by functionalization. A representative approach includes:
- Step 1 : Cyclization of substituted phenylhydrazines or Fischer indole synthesis to construct the indole ring.
- Step 2 : Introduction of the amino group at the 5-position via nitration/reduction or direct amination.
- Step 3 : Esterification at the 2-position using ethyl chloroformate or ethanol under acid catalysis.
Key conditions: Reactions often require anhydrous solvents (e.g., DMF), catalysts like NaH or K₂CO₃, and temperatures ranging from 0°C to reflux .
Q. How is this compound characterized spectroscopically?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl ester at δ ~4.3 ppm, indole NH at δ ~10–12 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂N₂O₂: 204.228).
- X-ray Crystallography : SHELX software refines crystal structures, verifying bond lengths and angles (e.g., indole planarity) .
Q. What are the typical reaction pathways for modifying the amino and ester groups?
- Amino Group : Acylation (e.g., acetic anhydride) or sulfonation.
- Ester Group : Hydrolysis to carboxylic acid (using NaOH/H₂O) or transesterification (with MeOH/H⁺).
Reagents: LiAlH₄ reduces esters to alcohols; Pd/C enables hydrogenolysis of protecting groups .
Advanced Research Questions
Q. How can reaction yields be optimized during halogenation or cross-coupling steps?
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling; CuI for Ullmann reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours vs. 24 hours conventionally) .
Q. How to resolve contradictions in spectral data during structure elucidation?
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography.
- Computational Refinement : Density Functional Theory (DFT) predicts NMR shifts to cross-validate experimental data.
- SHELX Refinement : Adjust thermal parameters and occupancy for disordered atoms in crystal structures .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase enzymes).
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Properties
IUPAC Name |
ethyl 5-amino-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGCOZXVVVIAEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444006 | |
Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71086-99-2 | |
Record name | Ethyl 5-amino-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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